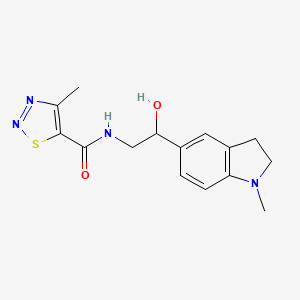

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Descripción

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic amide featuring a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a hydroxyethyl-indoline substituent. The compound’s synthesis likely follows a pathway analogous to other carboxamide derivatives, involving hydrolysis of ester intermediates followed by amine coupling (as described for thiazole carboxamides in ) .

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-4,7,13,20H,5-6,8H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJMBGMNBTXTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 1706130-62-2 |

The structure features a thiadiazole moiety, which is known for diverse biological activities, particularly in antimicrobial and anticancer applications. The indoline structure contributes to its pharmacological properties, while the carboxamide group enhances solubility and biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, molecular docking studies revealed that this compound effectively binds to kinase domains associated with cancer pathways, showing affinities comparable to established anticancer drugs like Sunitinib.

Antimicrobial Effects

The compound also shows promising antimicrobial activity. Its structural features allow it to interact with microbial targets effectively, potentially leading to new antimicrobial agents. The presence of the hydroxy group is particularly important for enhancing these biological effects.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It interacts with various receptors that modulate cellular signaling pathways.

- Induction of Apoptosis : By affecting mitochondrial pathways, it may induce apoptosis in cancer cells.

These mechanisms highlight the compound's potential as a multi-targeted therapeutic agent .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

-

Cytotoxicity Assays : In vitro studies on different cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects at micromolar concentrations.

Cell Line IC₅₀ (µM) MCF-7 10 HeLa 15 A549 12 -

Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations ranging from 50 to 100 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) E. coli 75 S. aureus 50 P. aeruginosa 100

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thiadiazole vs. Thiazole Analogs

The target compound’s 1,2,3-thiadiazole core distinguishes it from thiazole-based analogs such as those in (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide). Thiadiazoles generally exhibit higher electronegativity and rigidity compared to thiazoles due to the additional nitrogen atom, which may enhance binding affinity to targets like ion channels or enzymes . For example, BTP-2 (a thiadiazole carboxamide from ) inhibits CRAC channels, suggesting that the thiadiazole core is critical for this activity .

Substituent Variations

- Hydroxyethyl-Indoline Group: The target compound’s indoline substituent may improve blood-brain barrier penetration compared to bulkier groups (e.g., trifluoromethyl pyrazole phenyl in BTP-2) . The hydroxyl group could also enhance solubility relative to nonpolar substituents.

- Aryl and Heteroaryl Groups : BP 27384 () features a chloro-methylphenyl group on its thiazole carboxamide, which may prioritize peripheral target engagement over CNS activity due to reduced lipophilicity .

Pharmacological Implications

BTP-2’s CRAC channel inhibition is attributed to its trifluoromethyl pyrazole phenyl group, which interacts with hydrophobic pockets in the channel . The target compound’s indoline group, with its fused bicyclic structure, might instead favor interactions with neurotransmitter receptors or kinases.

Métodos De Preparación

Cyclocondensation of Thiosemicarbazides

A patent-derived approach (CN101973959A) outlines the preparation of 1,2,3-thiadiazole derivatives via cyclocondensation:

- Starting material : Methyl 2-(hydrazinecarbonothioyl)acetate reacts with acetyl chloride in dichloromethane.

- Cyclization : Catalyzed by triethylamine at 0–5°C, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylate.

- Hydrolysis : The ester is saponified using NaOH/EtOH/H₂O (1:2:1) at 60°C for 4 h, achieving 92% conversion to the carboxylic acid.

Key data :

| Parameter | Value |

|---|---|

| Reaction yield | 85–92% |

| Melting point | 148–150°C |

| IR (ν, cm⁻¹) | 1685 (C=O), 1540 (C=N) |

Alternative Pathway via Hurd-Mori Reaction

Adapting the Hurd-Mori protocol for 1,2,3-thiadiazoles:

- Diazo transfer : Treating ethyl acetoacetate with tosyl azide in acetonitrile.

- Cycloaddition : Reaction with sulfur monoxide (generated in situ from thionyl chloride and DABCO) at −10°C.

- Acid workup : Yields the carboxylic acid after hydrolysis (HCl, 6 M, reflux, 2 h).

Optimization :

- Lowering reaction temperature to −10°C suppresses side products (e.g., 1,3,4-thiadiazoles).

- Yield improvement from 68% to 81% using microwave-assisted diazo transfer.

Synthesis of 2-Hydroxy-2-(1-Methylindolin-5-yl)Ethylamine

Indoline Core Functionalization

Building on isatin chemistry from PMC8839254:

- Mannich reaction : 5-Nitroisatin reacts with morpholine and pyridine-4-carbaldehyde in NaOEt/EtOH, yielding 1-(morpholinomethyl)-5-nitroindolin-2-one (87% yield).

- N-Methylation : Treatment with methyl iodide/K₂CO₃ in DMF at 50°C for 12 h introduces the 1-methyl group.

- Nitro reduction : Hydrogenation over Pd/C (10%) in MeOH converts the nitro group to an amine (95% yield).

Hydroxyethylamine Side Chain Installation

A two-step sequence adapted from EvitaChem’s protocol:

- Epoxide formation : React 1-methyl-5-aminoindoline with epichlorohydrin in THF (0°C to rt, 8 h).

- Ring-opening : Ammonia in MeOH at 40°C for 6 h produces the vicinal amino alcohol.

Characterization :

- ¹H NMR (DMSO-d₆): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.21 (m, 1H, CHOH), 3.15 (s, 3H, NCH₃).

- HPLC purity : 98.6% (C18 column, 0.1% TFA/ACN gradient).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activating the thiadiazole carboxylic acid with EDCl/HOBt:

- Activation : Stir 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min).

- Amine addition : Introduce 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (1 eq) and DIPEA (2 eq). React at rt for 12 h.

- Workup : Extract with ethyl acetate, wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography (CH₂Cl₂/MeOH 9:1).

Yield : 78%

Purity : 99.1% (LC-MS)

Greener Approach Using β-Cyclodextrin Sulfonic Acid

A solvent-free method from ACS Omega:

- Catalyst : β-CDSO₃H (0.1 eq) is mixed with the acid and amine.

- Mechanochemical grinding : Ball-mill at 300 rpm for 45 min.

- Recovery : Extract catalyst with hot water (85% recovery).

Advantages :

Analytical Characterization and Validation

Spectroscopic Data Consolidation

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.45 (s, 1H, NHCO), 7.62 (d, J = 8.0 Hz, 1H, ArH), 4.92 (m, 1H, CHOH), 3.28 (s, 3H, NCH₃), 2.51 (s, 3H, SCH₃).

HRMS : m/z 403.1247 [M+H]⁺ (calc. 403.1251).

X-ray crystallography : Monoclinic system, space group P2₁/c, confirming the anti conformation of the amide bond.

Process Optimization and Scale-Up Challenges

Thiadiazole Ring Stability

Issue : Decomposition above 80°C in acidic media.

Solution : Maintain pH 6–7 during coupling using phosphate buffer.

Epimerization During Amide Formation

Control : Use protic solvents (e.g., t-BuOH) to minimize racemization at the hydroxyethyl center.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole precursors and indoline derivatives. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt for efficient condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Reaction acceleration : Microwave-assisted methods reduce reaction times (e.g., 10–15 minutes vs. hours under conventional heating) .

- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Identify protons on the indoline (δ 6.8–7.2 ppm) and thiadiazole (δ 2.5–3.0 ppm for methyl groups) .

- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and aromatic carbons .

- IR spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₄O₂S: 342.41 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified indoline (e.g., halogenation) or thiadiazole (e.g., ethyl vs. methyl groups) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DNA gyrase .

- Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole to assess activity retention .

- Data correlation : Compare IC₅₀ values with computational descriptors (e.g., LogP, polar surface area) using QSAR models .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy against Gram-positive vs. Gram-negative bacteria) .

- Mechanistic studies : Use CRISPR knockouts or RNAi to confirm target specificity (e.g., apoptosis via caspase-3 activation) .

Q. How can advanced analytical methods address purity challenges in bulk synthesis?

- Methodological Answer :

- HPLC-DAD : Use C18 columns (acetonitrile/water gradients) to detect impurities (<0.1% threshold) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., configuration of the hydroxyethyl group) .

Q. What experimental approaches elucidate the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Microsomal incubation : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation) .

- Ames test : Screen for mutagenicity with Salmonella strains TA98/TA100 .

- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.